4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol
Overview
Description
4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the hydroxyanilino and nitro groups is usually carried out through nitration and amination reactions, respectively. The final product is obtained after purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyaniline: Shares the hydroxyanilino group but lacks the benzoxadiazole ring.
4-Nitrophenol: Contains the nitro group but lacks the benzoxadiazole and hydroxyanilino groups.
Benzoxadiazole derivatives: Compounds with similar benzoxadiazole rings but different substituents.
Uniqueness
The uniqueness of 4-[[5-(4-Hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol lies in its combination of functional groups and the benzoxadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
4-[[5-(4-hydroxyanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5/c24-12-5-1-10(2-6-12)19-14-9-15(20-11-3-7-13(25)8-4-11)18(23(26)27)17-16(14)21-28-22-17/h1-9,19-20,24-25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJFNQSGPDICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=C(C=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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